N-Butan-2-yl-N'-(5-tert-butyl-1,2-oxazol-3-yl)urea
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Overview
Description
N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea is an organic compound that features a urea moiety linked to a butan-2-yl group and a 5-tert-butyl-1,2-oxazol-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea typically involves the reaction of butan-2-ylamine with 5-tert-butyl-1,2-oxazol-3-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
- N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)thiourea
- N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)guanidine
Uniqueness
N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
55808-70-3 |
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Molecular Formula |
C12H21N3O2 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-butan-2-yl-3-(5-tert-butyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C12H21N3O2/c1-6-8(2)13-11(16)14-10-7-9(17-15-10)12(3,4)5/h7-8H,6H2,1-5H3,(H2,13,14,15,16) |
InChI Key |
SSDPYUUQBJKINS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)NC1=NOC(=C1)C(C)(C)C |
Origin of Product |
United States |
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